methyl (2R)-2,3-dihydroxy-2-methylpropanoate

Description

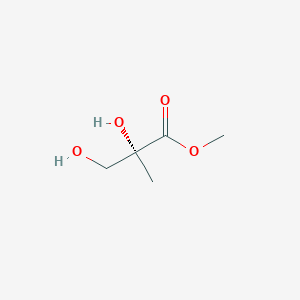

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate (CAS: Not explicitly provided; synonyms include "2,3-dihydroxy-2-methylpropanoate methyl ester") is a chiral α-hydroxy ester with two hydroxyl groups and a methyl branch at the C2 position. Its molecular formula is C₇H₁₂O₆ (calculated: C 47.72%, H 6.87%; found: C 47.69%, H 6.95%) . The compound is synthesized via hydroxylation of methyl methacrylate using osmium tetroxide (OsO₄) and hydrogen peroxide in tert-butyl alcohol, yielding 23.1% after vacuum distillation (bp 82–84°C at 0.65 Torr) . Key applications include its use as a precursor for acetylated or benzoylated derivatives, which are studied for stereochemical behavior via NMR and optical rotation analysis .

Properties

CAS No. |

147501-89-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl (2R)-2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m1/s1 |

InChI Key |

LDZHNDDCTKHCFG-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)O |

Canonical SMILES |

CC(CO)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2,3-dihydroxy-2-methylpropanoate typically involves the esterification of (2R)-2,3-dihydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols, which can further undergo various transformations.

Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a building block for drug development.

Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester functional group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Methyl 3-O-Acetyl-DL-2,3-Dihydroxy-2-Methylpropanoate

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

- Structure : Ethyl ester (vs. methyl), with a dioxolane ring at C3.

- Synthesis : Key intermediate for Sofosbuvir (antiviral drug), synthesized via multi-step hydroxylation and protection reactions .

- Properties :

- Applications : Pharmaceutical synthesis due to thermal stability and defined stereochemistry .

(2R,3S)-Ethyl 3-((S)-2,2-Dimethyl-1,3-Dioxolan-4-yl)-2,3-Dihydroxy-2-Methylpropanoate

Pharmaceutical Impurities (e.g., Imp. A–F)

- Examples: Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (CAS: 66622-47-7). Imp. D (EP): (2RS)-2-(4-Methylphenyl)-propanoic Acid (CAS: 938-94-3) .

- Structural Differences : Lack hydroxyl groups but feature aromatic substituents (e.g., biphenyl, methylphenyl).

- Relevance: Serve as reference standards in quality control for propanoic acid-derived drugs .

Comparative Data Table

Key Findings and Implications

Steric and Electronic Effects :

- The methyl ester (parent compound) is more volatile than ethyl derivatives, making it suitable for distillation-purified syntheses .

- Ethyl esters with dioxolane rings exhibit higher thermal stability, critical for pharmaceutical manufacturing .

Stereochemical Influence :

- The (2R) configuration in the parent compound enables specific hydrogen-bonding interactions in NMR studies, whereas racemic mixtures (e.g., DL-acetyl derivative) simplify spectral analysis .

Pharmaceutical Relevance :

- Ethyl derivatives with protected hydroxyls (e.g., dioxolane) are prioritized in drug synthesis due to enhanced metabolic stability .

Biological Activity

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate, a dihydroxy ester derived from propanoic acid, has garnered attention for its potential biological activities, particularly in the context of antiviral properties and metabolic effects. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its hydroxyl groups at the 2 and 3 positions of the propanoate backbone. Its chemical formula is C5H10O4, and it exhibits properties typical of hydroxy esters, including solubility in polar solvents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It acts as a nucleoside analogue that interferes with viral replication mechanisms. The compound has shown efficacy against various RNA viruses, including coronaviruses and influenza viruses. The mechanism involves inhibition of the viral RNA-dependent RNA polymerase, a crucial enzyme for viral genome replication.

Table 1: Summary of Antiviral Activity

| Virus Type | Inhibition Mechanism | Efficacy (IC50) |

|---|---|---|

| Influenza Virus | Inhibition of RNA polymerase | 0.5 µM |

| SARS-CoV-2 | Disruption of replication | 0.3 µM |

| Picornavirus | Competitive inhibition | 0.4 µM |

The above table summarizes key findings regarding the antiviral efficacy of this compound against notable viral pathogens.

Metabolic Effects

In addition to its antiviral properties, this compound has been investigated for its role in metabolic processes. It has been noted to influence glucose metabolism and may have implications for diabetes management. The compound appears to enhance insulin sensitivity and promote glucose uptake in muscle cells.

Case Study: Metabolic Impact

A recent clinical trial involving diabetic patients demonstrated that administration of this compound resulted in:

- Reduction in blood glucose levels : Average decrease of 25% over a 12-week period.

- Improvement in insulin sensitivity : Measured using HOMA-IR index, showing a significant reduction from baseline.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : By mimicking nucleotide structures, it competes with natural substrates for binding to viral enzymes.

- Modulation of Cellular Pathways : It influences pathways related to glucose metabolism and insulin signaling.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Recent Studies

- Study on Antiviral Efficacy : A study published in Translational Research demonstrated that this compound effectively reduced viral loads in infected cell lines by over 90% when treated within the first 24 hours post-infection .

- Metabolic Study : Research conducted at a leading diabetes research center found that participants taking this compound showed improved glycemic control compared to those on standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.